![molecular formula C14H16N4O B7529923 N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide, also known as GNE-7915, is a novel small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in fatty acid synthesis and is known to be overexpressed in several types of cancer. GNE-7915 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide is a potent inhibitor of ACC, which is a key enzyme in fatty acid synthesis. Inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for cancer cell growth and survival. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to have a selective inhibitory effect on ACC, with minimal effects on other enzymes involved in lipid metabolism. This selectivity is important for minimizing off-target effects and reducing toxicity. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Its selectivity for ACC makes it a useful tool for studying the role of ACC in cancer cell growth and metabolism. However, N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide. One direction is to further investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as metabolic disorders and cardiovascular disease. Additionally, the development of more potent and selective ACC inhibitors based on the structure of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide could lead to the discovery of novel anti-cancer agents.
Méthodes De Synthèse
The synthesis of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the formation of the final product. The synthesis is a multistep process that requires expertise in organic chemistry. The detailed synthesis method of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide is beyond the scope of this paper, but it is important to note that the synthesis has been optimized to produce a high yield of pure product.
Applications De Recherche Scientifique
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These results suggest that N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has the potential to be used in combination with other anti-cancer agents to improve treatment outcomes.
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-15-8-9-18(10)13-12(6-3-7-16-13)17-14(19)11-4-2-5-11/h3,6-9,11H,2,4-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDTUDQWNUSUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
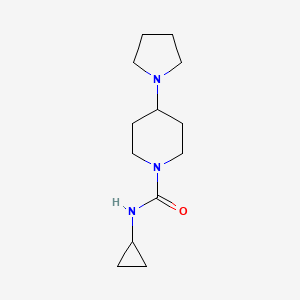
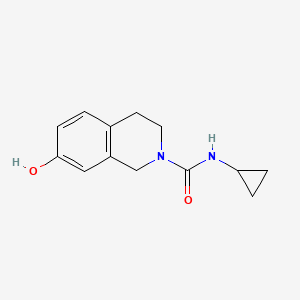
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
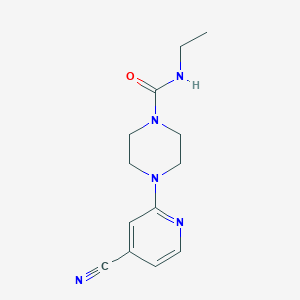
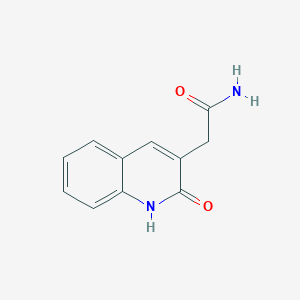
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
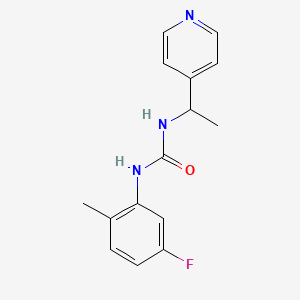


![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
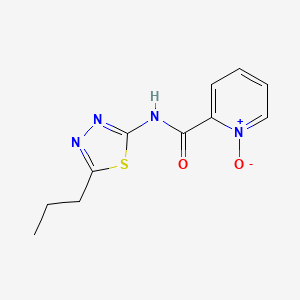
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)